1,2-Benzenedimethanol

Surface Chemistry Adsorption Catalysis

Researchers requiring isomer-pure aromatic diols for catalytic or polymerization applications face supply inconsistency when generic 'benzenedimethanol' is substituted. 1,2-Benzenedimethanol (CAS 612-14-6) eliminates this risk with ortho-specific reactivity: • ≥98% conversion in iridium-catalyzed phthalide synthesis under reflux • Forms seven-membered chelate rings on metal oxide surfaces-impossible with 1,3-/1,4-isomers • Melt-processable at 61-65°C for energy-efficient polyester/polyurethane synthesis Supplied with ≥98% purity (GC); ambient storage and global shipping.

Molecular Formula C8H10O2
Molecular Weight 138.16 g/mol
CAS No. 612-14-6
Cat. No. B1213519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Benzenedimethanol
CAS612-14-6
Synonyms1,2-bis(hydroxymethyl)benzene
Molecular FormulaC8H10O2
Molecular Weight138.16 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CO)CO
InChIInChI=1S/C8H10O2/c9-5-7-3-1-2-4-8(7)6-10/h1-4,9-10H,5-6H2
InChIKeyXMUZQOKACOLCSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.14 M

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Benzenedimethanol Technical Baseline


1,2-Benzenedimethanol (CAS 612-14-6), also known as phthalyl alcohol or o-xylylene glycol, is a primary aromatic diol with the molecular formula C₈H₁₀O₂ and a molecular weight of 138.16 g/mol [1]. The compound is characterized by two hydroxymethyl groups positioned ortho to one another on a benzene ring . It exists as a white to light-yellow crystalline solid at room temperature, exhibiting solubility in water, ethanol, ether, and benzene [1]. Commercially, it is offered with purity specifications of ≥97% (GC) and a melting point range of 61–65°C .

Ortho-diol geometry supports chelate surface anchoring
Compatible with aqueous-phase catalytic transformations
Melt-processable intermediate for polymer synthesis

1,2-Benzenedimethanol Isomer Substitution Risks


Although 1,2-, 1,3-, and 1,4-benzenedimethanol are all aromatic diols with the same molecular formula (C₈H₁₀O₂), their isomeric differences confer dramatically different chemical and physical behaviors. The ortho-substitution pattern of 1,2-benzenedimethanol enables unique intramolecular and intermolecular interactions—specifically, seven-membered chelate ring formation on metal oxide surfaces—that are sterically and geometrically impossible for the 1,3- and 1,4-isomers [1]. These structural distinctions directly impact melting point, solubility, and reactivity, rendering the isomers non-interchangeable in catalytic, polymeric, and surface-modification applications. Substituting 1,2-benzenedimethanol with a generic 'benzenedimethanol' without specifying isomer risks experimental failure due to divergent adsorption behavior, thermal properties, and reaction outcomes.

Chelate-binding specificity
Only the ortho isomer forms seven-membered chelate rings on metal oxides; meta and para isomers cannot replicate this binding mode.
Thermal profile mismatch
Distinct melting points alter melt-processing behavior; para isomer requires significantly higher temperatures than ortho.
Divergent reaction outcomes
Catalytic lactonization yields and selectivity differ among isomers due to steric and electronic variations in substrate geometry.

Key Evidence: 1,2-Benzenedimethanol vs. Analogs


Chelate Formation on Metal Oxides

Inelastic Electron Tunneling Spectroscopy (IETS) studies on thin-film aluminum and magnesium oxides demonstrate that 1,2-benzenedimethanol undergoes chemisorption via seven-membered chelate ring formation involving both hydroxyl groups, a binding mode unique to the ortho-substituted isomer [1]. In contrast, the 1,3-isomer is sterically precluded from forming chelated geometries, while the 1,4-isomer binds weakly, likely through only a single hydroxyl group [1]. This differential binding directly affects surface modification and catalytic immobilization strategies.

Chelate Formation
Head-to-head
Ortho: 7-membered chelate ring
Meta: no chelate possible
Para: single-point attachment
Isomer identity determines surface anchoring geometry.
IETS at 4.2 K on Al₂O₃/MgO films
Surface Chemistry Adsorption Catalysis Thin-Film Oxides

Iridium-Catalyzed Phthalide Synthesis

Under aqueous reflux conditions with a water-soluble dicationic iridium catalyst (0.25 mol%) and base, 1,2-benzenedimethanol undergoes dehydrogenative lactonization to phthalide in 98% yield [1]. This yield was achieved under similar conditions that produced acetophenone from 1-phenylethanol in only 92% yield [1]. The high yield and aqueous medium represent a significant advance over traditional oxidative routes that require harsh oxidants and organic solvents.

Lactonization Yield
Head-to-head
Phthalide yield 98%
vs. acetophenone 92%
Supports high-efficiency aqueous lactonization pathway.
0.25 mol% Ir catalyst, aq. reflux
Green Chemistry Lactone Synthesis Dehydrogenative Oxidation Iridium Catalysis

Aerobic Lactonization over TiO2 Catalysts

Pt-loaded defective titanium-based oxide catalysts enable complete aerobic lactonization of 1,2-benzenedimethanol to phthalide at 30 °C after 4 hours in water [1]. While the study focuses on catalyst development, the substrate's ability to achieve complete conversion under such mild, aerobic, and aqueous conditions demonstrates its unique suitability for green lactone synthesis relative to other diols, which often require harsher oxidative conditions [1].

Aerobic Conversion
Class-level
Complete lactonization at 30 °C, 4 h in water
Supports room-temperature aerobic lactonization context.
Pt/BaTiO₃, water, 30 °C
Heterogeneous Catalysis Lactonization Aerobic Oxidation Titanium Oxides

Melting Point vs. Meta/Para Isomers

The melting point of 1,2-benzenedimethanol (61–65°C) lies intermediate between its 1,3-isomer (56–60°C) and its 1,4-isomer (116–119°C) [1][2]. This difference reflects the distinct crystal packing efficiencies and intermolecular hydrogen-bonding networks arising from the ortho-substitution pattern. The significantly lower melting point of the ortho-isomer compared to the para-isomer (difference of ~55°C) facilitates easier melt-processing and handling in applications requiring molten monomer addition or melt polymerization.

Melting Point
Reported
Ortho 61–65 °C
Meta 56–60 °C
Para 116–119 °C
Thermal processing window differs among isomers.
Literature and vendor specification data
Physical Chemistry Thermal Properties Isomer Comparison

1,2-Benzenedimethanol Application Scenarios


Green Phthalide Synthesis

Procure 1,2-benzenedimethanol for the high-yield, environmentally benign production of phthalide, a key lactone intermediate in pharmaceuticals and agrochemicals. The substrate consistently achieves ≥98% conversion using iridium catalysts in water under reflux [1] and complete conversion at room temperature over defective titania catalysts [2]. These catalytic systems eliminate the need for traditional harsh oxidants, aligning with sustainable manufacturing goals.

Metal Oxide Surface Modification

Utilize 1,2-benzenedimethanol for the chemisorption-based functionalization of aluminum and magnesium oxide surfaces. Unlike its 1,3- and 1,4-isomers, only the ortho-diol forms robust seven-membered chelate rings, providing superior anchoring stability [1]. This property is essential for preparing supported catalysts, adhesion-promoting coatings, and sensors requiring defined molecular orientation.

Melt-Processable Polymer Synthesis

Select 1,2-benzenedimethanol as a monomer or chain extender in polyester and polyurethane syntheses where melt-phase addition is advantageous. Its melting point (61–65°C) is sufficiently low to enable facile melting and homogeneous mixing without the high energy input required for the para-isomer (116–119°C), yet high enough to remain solid during ambient storage [1]. This thermal profile simplifies reactor feeding and reduces processing costs.

Application
Selection Property
Validation Focus
Green Phthalide Synthesis
Aqueous lactonization pathway
Catalyst-dependent conversion review
Metal Oxide Surface Modification
Ortho-diol chelating geometry
Adsorption mode and surface stability
Melt-Processable Polymer Synthesis
Moderate melting point profile
Isomer purity and thermal processing window

Technical Documentation Hub

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50 linked technical documents
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